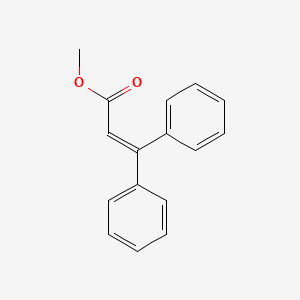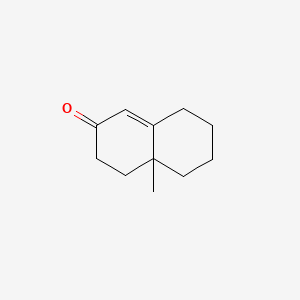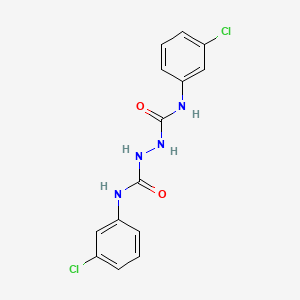
4-(Dimethylamino)-3-isopropylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-3-isopropylphenol is an organic compound that belongs to the class of phenols It features a dimethylamino group and an isopropyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3-isopropylphenol can be achieved through several methods. One common approach involves the alkylation of 4-(Dimethylamino)phenol with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-(Dimethylamino)phenol and isopropyl halide (e.g., isopropyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an organic solvent like acetone or ethanol.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and extraction with an organic solvent. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
化学反応の分析
Types of Reactions
4-(Dimethylamino)-3-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated or nitrated phenols, depending on the reagents used.
科学的研究の応用
4-(Dimethylamino)-3-isopropylphenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Dimethylamino)-3-isopropylphenol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenolic group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)phenol: Lacks the isopropyl group but shares the dimethylamino and phenolic functionalities.
4-(Dimethylamino)cinnamaldehyde: Contains a cinnamaldehyde moiety instead of the isopropyl group.
4-(Dimethylamino)pyridine: Features a pyridine ring instead of the phenol ring.
Uniqueness
4-(Dimethylamino)-3-isopropylphenol is unique due to the presence of both the dimethylamino and isopropyl groups on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
14200-18-1 |
|---|---|
分子式 |
C11H17NO |
分子量 |
179.26 g/mol |
IUPAC名 |
4-(dimethylamino)-3-propan-2-ylphenol |
InChI |
InChI=1S/C11H17NO/c1-8(2)10-7-9(13)5-6-11(10)12(3)4/h5-8,13H,1-4H3 |
InChIキー |
SIVWYFOWUGCQAJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC(=C1)O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11949757.png)





![Bicyclo[5.2.1]decan-10-one](/img/structure/B11949802.png)




![methyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl]amino}-3-hydroxypropanoate](/img/structure/B11949825.png)
